![molecular formula C9H8N2O B1590863 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 29096-64-8](/img/structure/B1590863.png)

1-(Imidazo[1,2-a]pyridin-3-yl)ethanone

Overview

Description

1-(Imidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is known for its significant role in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

1-(Imidazo[1,2-a]pyridin-3-yl)ethanone primarily targets specific enzymes and receptors within the cell. These targets often include kinases and G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction pathways. By binding to these targets, this compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

This compound interacts with its targets by forming hydrogen bonds and hydrophobic interactions. This binding alters the conformation of the target proteins, leading to either activation or inhibition of their function. For instance, if this compound binds to a kinase, it may inhibit its activity, thereby blocking downstream signaling pathways that promote cell proliferation .

Biochemical Pathways

The biochemical pathways affected by this compound include the MAPK/ERK pathway and the PI3K/AKT pathway. These pathways are critical for regulating cell survival, growth, and metabolism. By inhibiting key components of these pathways, this compound can induce apoptosis in cancer cells and reduce tumor growth .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and exhibits good bioavailability. It is distributed widely in the body and can cross the blood-brain barrier. Metabolism primarily occurs in the liver, where it is converted into active metabolites. Excretion is mainly through the kidneys .

Result of Action

The molecular and cellular effects of this compound include the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. These effects are achieved through the modulation of signaling pathways and the inhibition of key enzymes involved in cell cycle regulation. As a result, this compound shows potential as an anti-cancer agent .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For example, acidic conditions may enhance the stability of the compound, while high temperatures could lead to its degradation. Additionally, interactions with other drugs or dietary components can affect its bioavailability and therapeutic efficacy .

Preparation Methods

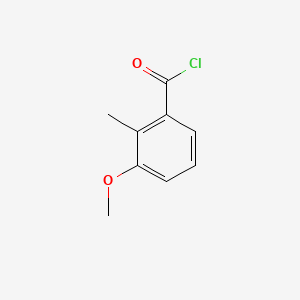

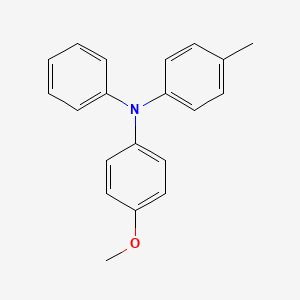

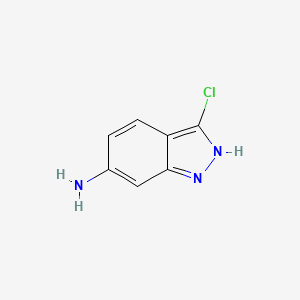

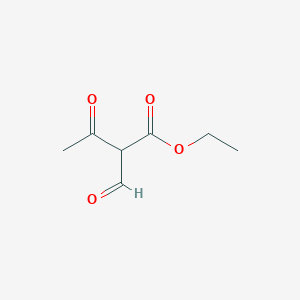

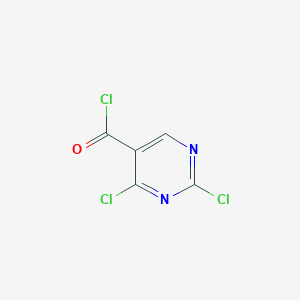

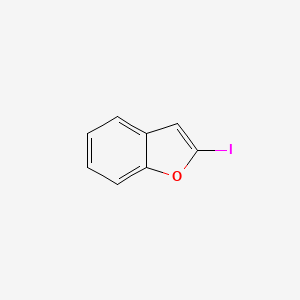

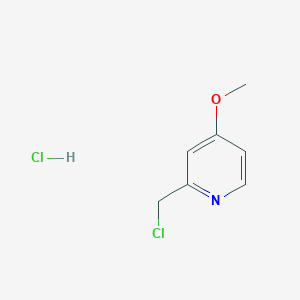

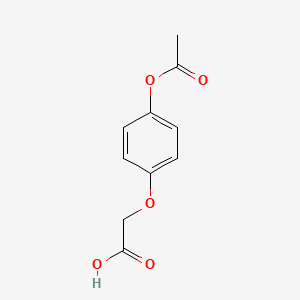

The synthesis of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone can be achieved through various synthetic routes. Common methods include:

Condensation Reactions: Involving 2-aminopyridines with α-halocarbonyl compounds.

One-Pot Reactions: Utilizing 2-aminopyridines, aldehydes, and nitroalkane.

Oxidative Coupling: Between substituted 2-aminopyridine and propargylic alcohols.

Multicomponent Reactions: Combining aryl glyoxals, 2-aminopyridine, and cyclic 1,3-dicarbonyls.

Industrial production methods often involve these synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Imidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reactions with halogens or other electrophiles.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Electrophiles: Halogens, alkyl halides.

Major products formed from these reactions vary depending on the specific conditions and reagents used.

Scientific Research Applications

1-(Imidazo[1,2-a]pyridin-3-yl)ethanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(Imidazo[1,2-a]pyridin-3-yl)ethanone can be compared with other similar compounds, such as:

Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry.

Imidazo[1,5-a]pyridine: Used in materials science and pharmaceutical research.

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name |

1-imidazo[1,2-a]pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7(12)8-6-10-9-4-2-3-5-11(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIYJQYRNBCBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2N1C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577331 | |

| Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29096-64-8 | |

| Record name | 3-Acetylimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29096-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.